中性紫

描述

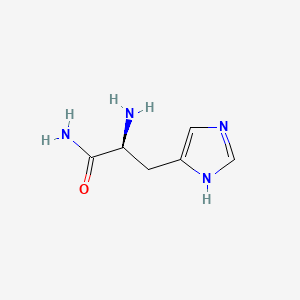

Neutral Violet, also known as Crystal Violet, is a common, beautiful purple dye . It belongs to a class of intensely colored organic compounds called triphenylmethane dyes . The structure and color of Crystal Violet depend on pH, making it a valuable acid-base indicator as well as an excellent dye .

Synthesis Analysis

Crystal Violet is used to dye paper and is a component of blue and black inks for inkjet printers and ballpoint pens . It is also added to consumer products like fertilizers, detergents, and leather to turn these items a blue or purple color . Crystal Violet is also used as a biological stain . The process of Gram staining to classify bacteria exposes bacteria to Crystal Violet .Molecular Structure Analysis

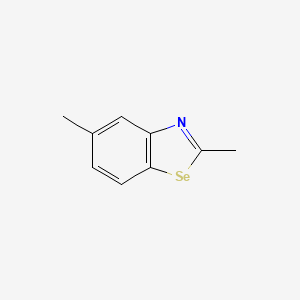

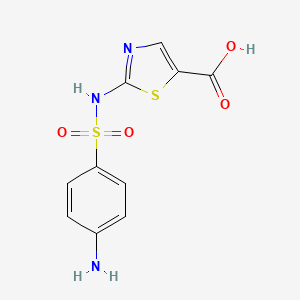

The major structural form of Crystal Violet is the monovalent (+1 charge) cation abbreviated, CV+ . CV+ is the predominant form of Crystal Violet in the solid state and in aqueous solution across a broad range of pH values from pH 1 to 13 . The positive charge shown on the central carbon atom is delocalized via resonance to the three nitrogen atoms .Chemical Reactions Analysis

In strongly basic solutions, the bright color of the dye slowly fades and the solution becomes colorless . The kinetics of this “fading” reaction can be analyzed by measuring the color intensity or “absorbance” of the solution versus time to determine the rate law .Physical and Chemical Properties Analysis

Crystal Violet absorbs electromagnetic radiation (light) in the ultraviolet and visible light range with an optimal absorbance around 590nm . The auxochrome group consists of the central carbon connecting the three aromatic carbon rings . This central carbon atom can be ionized which helps this molecule dissolve in water .科学研究应用

多巴胺检测和酪氨酸酶活性监测:徐青玲和尹柱英 (2011) 利用邻苯二酚紫和 Sn(4+) 的集合体在中性水溶液中选择性、灵敏地检测多巴胺。该方法还可以监测酪氨酸酶活性 (Xu & Yoon, 2011)。

去除水溶液中的中性紫染料:C. Srinivas 等人 (2010) 的研究重点是在可见光下使用番石榴叶粉作为吸附剂漂白中性紫染料。这项研究考察了各种参数,如吸附剂用量和 pH 值 (Srinivas, Nagamani, Gangadhar, & Sekhar, 2010)。

共振瑞利散射法测定透明质酸:罗红、李娜和刘少普 (2006) 开发了一种基于共振瑞利散射 (RRS) 法测定微量透明质酸的方法。他们发现乙基紫可以与透明质酸反应形成络合物,增强 RRS (Luo, Li, & Liu, 2006)。

药物的激光诱导击穿光谱:P. Tiwari 等人 (2019) 的一项研究涉及药物的激光诱导击穿光谱 (LIBS),观察到 CN 紫罗兰和 C2 Swan 带系统的分子特征 (Tiwari, Rai, Kumar, Parigger, & Rai, 2019)。

Cu (II) 的荧光和比色化学传感器:明东及其同事 (2010) 报道了若丹明-B 衍生物作为中性介质中 Cu 2+ 的荧光和比色化学传感器。这些化学传感器对 Cu 2+ 离子显示出选择性的“关-开”光谱变化 (Dong, Ma, Zhang, Dong, Wang, & Peng, 2010)。

作用机制

Gentian Violet, a similar compound, dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan and DNA .

安全和危害

属性

IUPAC Name |

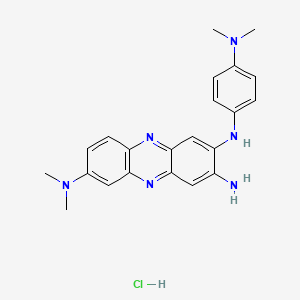

2-N-[4-(dimethylamino)phenyl]-7-N,7-N-dimethylphenazine-2,3,7-triamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6.ClH/c1-27(2)15-7-5-14(6-8-15)24-19-13-22-21(12-17(19)23)26-20-11-16(28(3)4)9-10-18(20)25-22;/h5-13,24H,23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDDHXNRSWIAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N(C)C)N=C3C=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189093 | |

| Record name | C.I. 50030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-46-7 | |

| Record name | 2,3,7-Phenazinetriamine, N2-[4-(dimethylamino)phenyl]-N7,N7-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 50030 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. 50030 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)

![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)